1-(2-Ethyl-4-(trifluoromethylthio)phenyl)hydrazine
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Overview
Description
1-(2-Ethyl-4-(trifluoromethylthio)phenyl)hydrazine is a chemical compound with the molecular formula C9H11F3N2S and a molecular weight of 236.26 g/mol . This compound is characterized by the presence of a trifluoromethylthio group attached to a phenyl ring, which is further substituted with an ethyl group and a hydrazine moiety. The unique structural features of this compound make it an interesting subject for various scientific studies and industrial applications.
Preparation Methods
One common synthetic route involves the trifluoromethylation of a suitable phenyl precursor using reagents such as trifluoromethylthiolating agents . The reaction conditions often require the use of radical initiators and specific solvents to achieve high yields. Industrial production methods may involve large-scale batch reactions with optimized conditions to ensure consistency and purity of the final product .
Chemical Reactions Analysis
1-(2-Ethyl-4-(trifluoromethylthio)phenyl)hydrazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions employed.
Scientific Research Applications
1-(2-Ethyl-4-(trifluoromethylthio)phenyl)hydrazine has a wide range of scientific research applications:
Biology: The compound’s unique structural features make it a valuable tool in studying biological processes and interactions at the molecular level.
Mechanism of Action
The mechanism of action of 1-(2-Ethyl-4-(trifluoromethylthio)phenyl)hydrazine involves its interaction with specific molecular targets and pathways. The trifluoromethylthio group can enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. Once inside the cell, the hydrazine moiety can interact with various enzymes and proteins, modulating their activity and leading to specific biological effects . The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
1-(2-Ethyl-4-(trifluoromethylthio)phenyl)hydrazine can be compared with other similar compounds, such as:
1-(2-Ethyl-4-(trifluoromethylthio)phenyl)amine: This compound lacks the hydrazine moiety, which significantly alters its reactivity and biological activity.
1-(2-Ethyl-4-(trifluoromethylthio)phenyl)ketone:
The uniqueness of this compound lies in its combination of the trifluoromethylthio group and the hydrazine moiety, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C9H11F3N2S |
---|---|
Molecular Weight |
236.26 g/mol |
IUPAC Name |
[2-ethyl-4-(trifluoromethylsulfanyl)phenyl]hydrazine |
InChI |
InChI=1S/C9H11F3N2S/c1-2-6-5-7(15-9(10,11)12)3-4-8(6)14-13/h3-5,14H,2,13H2,1H3 |
InChI Key |
JQOIUKNHRAUWKM-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C=CC(=C1)SC(F)(F)F)NN |
Origin of Product |
United States |
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